molecular formula C9H18O B13107709 5-Methyl-4-octanone CAS No. 6175-51-5

5-Methyl-4-octanone

Cat. No.: B13107709
CAS No.: 6175-51-5
M. Wt: 142.24 g/mol
InChI Key: SNBMNYYIKTXSST-UHFFFAOYSA-N
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Description

5-Methyl-4-octanone is an organic compound with the molecular formula C9H18O. It belongs to the class of ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is also known by its IUPAC name, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-4-octanone can be synthesized through various methods. One common synthetic route involves the oxidation of 5-methyl-4-octanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic dehydrogenation of 5-methyl-4-octanol. This process involves the use of metal catalysts, such as copper or nickel, at high temperatures to facilitate the removal of hydrogen atoms from the alcohol, resulting in the formation of the ketone .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-octanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents (e.g., methylmagnesium bromide).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 5-Methyl-4-octanol.

    Substitution: Tertiary alcohols.

Scientific Research Applications

5-Methyl-4-octanone has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Employed in studies involving the metabolism of ketones and their effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-4-octanone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ketone metabolism, such as ketone dehydrogenases. These enzymes catalyze the conversion of this compound to its corresponding alcohol or carboxylic acid, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    4-Octanone: Similar in structure but lacks the methyl group at the fifth carbon.

    2-Octanone: Differentiated by the position of the carbonyl group on the second carbon.

    3-Octanone: Carbonyl group located on the third carbon.

Uniqueness

5-Methyl-4-octanone is unique due to the presence of the methyl group at the fifth carbon, which influences its chemical reactivity and physical properties. This structural difference can affect its boiling point, solubility, and interactions with other molecules, making it distinct from other octanones .

Properties

CAS No.

6175-51-5

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

5-methyloctan-4-one

InChI

InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h8H,4-7H2,1-3H3

InChI Key

SNBMNYYIKTXSST-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)CCC

Origin of Product

United States

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